N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-16-13(12-7-8-18-14(12)17-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUCVNDIZYFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the thienopyrimidine core, which is then further functionalized to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
1. Antimycobacterial Activity
One of the most notable applications of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine is its activity against Mycobacterium tuberculosis. Research has identified that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimycobacterial properties. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv .
2. Anti-inflammatory Properties
Thieno[2,3-d]pyrimidines are also recognized for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit various inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Anticancer Potential
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been explored in several studies. These compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antimycobacterial Screening
In a study evaluating the antimycobacterial activity of thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. The results showed that specific substitutions on the thieno ring significantly enhanced activity. For instance, a derivative with a benzyl group exhibited a notable MIC value compared to other analogs .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects of this compound revealed its capacity to inhibit cytokine production in vitro. The compound was tested on human macrophages stimulated with lipopolysaccharides (LPS), leading to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
Mechanism of Action
The mechanism of action of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit proangiogenic receptor tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . These interactions disrupt signaling pathways that are crucial for cell proliferation and survival, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations in Thienopyrimidine Core
a) Ring Fusion Position
- N-Benzylthieno[3,2-d]pyrimidin-4-amine (): Differs in thiophene-pyrimidine fusion ([3,2-d] vs. [2,3-d]), altering the spatial arrangement of substituents. Single-crystal X-ray data confirm a planar structure with a mean C–C bond length of 0.002 Å, suggesting stability for intermolecular interactions .
- Implications : The [2,3-d] fusion in the target compound may enhance π-stacking or binding pocket compatibility compared to [3,2-d] isomers.
b) Substituent Position and Type
- 5-Phenylthieno[2,3-d]pyrimidin-4-amine (): A phenyl group at position 5 instead of the 2-methyl group.
- 6-Bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine (): Bromine at position 6 and a trifluoro-phenylethoxy group enhance electrophilicity and steric bulk, impacting both reactivity (41% yield) and biological activity (99% HPLC purity) .
Key Observations :
- Suzuki-Miyaura couplings (e.g., compound 13) achieve higher yields (64%) compared to brominated analogs (41%), likely due to boronic acid reactivity .
- The absence of a methyl group in analogs like compound 13 may simplify synthesis, whereas steric hindrance from the 2-Me group in the target compound could reduce yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine, and how are yields optimized?
- Methodology : The compound is typically synthesized via condensation reactions between thiophene or pyrimidine precursors and benzylamine derivatives. Key steps include cyclization using formamide or carbonyl reactants under reflux conditions. Yield optimization involves adjusting reaction parameters:
- Temperature : 80–120°C for cyclization (e.g., formamide-mediated reactions) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol/water mixtures aid in precipitation .
- Yield benchmarks : Reported yields range from 40% to 60% over 3–4 steps, with purity confirmed via HPLC (>95%) .
Q. Which characterization techniques are critical for confirming the structure of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine?
- Key techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., thieno-pyrimidine dihedral angles ~10°) .
Q. What preliminary biological activities are reported for thieno[2,3-d]pyrimidine analogs?
- Known targets : Kinase inhibition (e.g., JAK3, EGFR) and enzyme modulation (e.g., cholinesterase) .
- Assays :
- In vitro cytotoxicity (MTT assay, IC₅₀ values 10–100 nM in cancer cell lines) .
- Enzymatic inhibition (fluorescence-based assays with ATP competitors) .
Advanced Research Questions
Q. How do substituent variations (e.g., benzyl vs. cyclohexyl) impact the biological activity of thieno[2,3-d]pyrimidines?
- SAR insights :
- Benzyl groups : Enhance lipophilicity and blood-brain barrier penetration (e.g., logP increase by 0.5–1.0 units) .
- Electron-withdrawing substituents (e.g., 4-fluorophenyl): Improve target binding via dipole interactions (IC₅₀ reduced by 30–50%) .
- Methodology : Compare analogs using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM-PBSA) .
Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?
- Case study : X-ray data for N-benzyl derivatives show planar thieno-pyrimidine cores, whereas DFT models predict slight non-planarity (~5° deviation) .
- Resolution approaches :
- Use dispersion-corrected DFT methods (e.g., B3LYP-D3) to account for van der Waals interactions .
- Validate with synchrotron-based crystallography to refine thermal parameters .
Q. How can reaction conditions be tailored to minimize byproducts in large-scale synthesis?
- Optimization parameters :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by controlling residence time .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) improve purity (>98%) .
Q. What discrepancies exist between in vitro and in vivo efficacy data for related compounds, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
